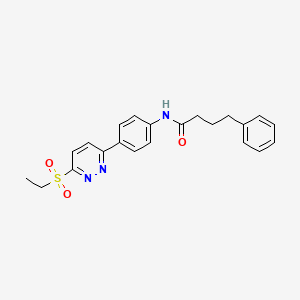

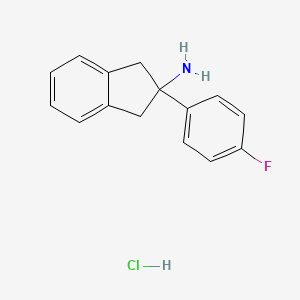

![molecular formula C17H14N2OS B2948190 (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 302583-20-6](/img/structure/B2948190.png)

(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2-amine . Benzo[d]thiazol-2-amine is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The “N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” part suggests that it might have a cinnamamide group attached to the nitrogen atom of the thiazole ring.

Scientific Research Applications

Antitubercular Activity

A study by Surineni et al. (2018) explored the antitubercular efficacy of a series including (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide analogs. These compounds showed promising activity against Mycobacterium tuberculosis, with certain derivatives exhibiting potent effects at low concentrations, highlighting their potential in tuberculosis treatment (Surineni et al., 2018).

Antimicrobial Properties

Padmavathi et al. (2011) synthesized amido linked bis-heterocycles including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide and assessed their antimicrobial activities. Notably, the chlorosubstituted imidazolyl cinnamamide exhibited strong antibacterial and antifungal properties, underscoring the potential for developing new antimicrobial agents from this class (Padmavathi et al., 2011).

Chemoselective Oxidative Coupling Reactions

Harada et al. (2013) discussed the palladium-catalyzed ligand-controlled chemoselective oxidative coupling reactions of benzene derivatives with acrylamides, including cinnamamides. This process signifies an efficient method for synthesizing cinnamamides, which are critical in developing pharmaceuticals with various therapeutic activities (Harada et al., 2013).

Anticancer Activity and DNA Interaction

Rao et al. (2019) designed and synthesized naphthalimide-benzothiazole/cinnamide derivatives, evaluating their cytotoxicity on human cancer cell lines. Their study indicated potent cytotoxic activity against colon and lung cancer cell lines. Moreover, DNA binding studies suggested significant intercalation between DNA strands, highlighting these derivatives' potential as anticancer agents (Rao et al., 2019).

Fungicidal Activity

Chen et al. (2019) discovered novel isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives with significant in vivo antifungal activities. These compounds, particularly when incorporating 3,4-dichloroisothiazole with cinnamamide morpholine, showed promising fungicidal activity and potential for stimulating plant innate immunity, making them viable candidates for fungicidal applications (Chen et al., 2019).

properties

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-9-14-15(11-12)21-17(18-14)19-16(20)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSONGSXOXEKS-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)

![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)

![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)